2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C11H11ClN2 |
|---|---|
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
2-chloro-5-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene |
InChI |
InChI=1S/C11H11ClN2/c1-7-4-5-8-3-2-6-14-10(8)9(7)13-11(14)12/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
LGANFBPSJHJKPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(CCCN3C(=N2)Cl)C=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Conditions and Optimization
-
Starting Material : 2-Methylquinoline derivatives are treated with chlorinating agents to introduce the chloro group at position 2.
-
Cyclization Agent : Aminoalkyl chains or α-amino acids facilitate ring closure. For instance, decarboxylative cyclization using iodine and tert-butyl hydroperoxide (TBHP) in DMF at 80°C achieves yields up to 84% for analogous imidazoquinolines.
-
Solvent and Temperature : Acetonitrile or DMF at 0–80°C, depending on the reactivity of intermediates.
Table 1: Cyclization Methods for Imidazoquinoline Core Formation
| Starting Material | Cyclization Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Methylquinoline | α-Amino acid | I₂, TBHP, DMF, 80°C | 84% | |
| Chlorinated Quinoline | Ammonia/Amine | POCl₃, reflux | 70–90% |
Introduction of the chloro group at position 2 is critical for achieving the target structure. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation.
Procedure and Mechanistic Insights
-
Substrate : Hydroxyl or amino precursors (e.g., 7-methoxyquinolin-4-ol or 7-chloroquinolin-4-ol).
-
Reaction Conditions : Reflux in POCl₃ (100°C, 4–6 hours) followed by neutralization with aqueous sodium bicarbonate.
-
Yield : 70–90% for analogous compounds, depending on substituent electronic effects.
Table 2: Chlorination Efficiency with POCl₃
| Precursor | Product | Time (h) | Yield | Reference |
|---|---|---|---|---|
| 7-Methoxyquinolin-4-ol | 2-Chloro-7-methoxyquinoline | 6 | 85% | |
| 9-Methylquinoline | 2-Chloro-9-methylquinoline | 5 | 78% |
Decarboxylative Cyclization Approach
Metal-free decarboxylative cyclization offers a sustainable route to imidazoquinolines. This method leverages α-amino acids as both nitrogen sources and carbon contributors.
Key Steps and Parameters
-
Amino Acid Selection : Glycine or alanine derivatives enable imidazole ring formation.
-
Oxidant : TBHP or molecular oxygen enhances decarboxylation efficiency.
-
Solvent : DMF at 80°C maximizes reactivity while minimizing side reactions.
Equation 1 :
Metal-Catalyzed Annulation Methods
While less common for chloro-substituted derivatives, rhodium-catalyzed annulation has been employed for related imidazoquinoline thiones. Adapting this method for the target compound would require:
-
Catalyst : [Rh(cod)Cl]₂ or similar complexes.
-
Substrates : Bicyclobutane-quinoline hybrids and isocyanates.
-
Yield : ~65% for thione analogues, suggesting potential for optimization.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclization with POCl₃ | 70–90% | Low | High | Moderate (POCl₃ waste) |
| Decarboxylative Cyclization | 75–84% | Moderate | Medium | Low (metal-free) |
| Metal-Catalyzed Annulation | 60–65% | High | Low | High (Rh catalyst) |
Analyse Chemischer Reaktionen
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include active manganese dioxide and selenium dioxide for oxidation, and nickel catalysts for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxymethyl and 2-methyl derivatives of the compound with active manganese dioxide and selenium dioxide yields 2-formyl derivatives .
Wissenschaftliche Forschungsanwendungen
Research indicates that 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline exhibits several promising biological activities:
-
Anticancer Activity :
- Compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer (HCT-116). Studies report IC50 values ranging from 5.42 to 30.25 µM, demonstrating its potential as an anticancer agent .
- Table: Cytotoxicity of Selected Compounds Against Cancer Cell Lines
Compound MCF-7 (IC50 µM) A549 (IC50 µM) HCT-116 (IC50 µM) 4e 5.76 10.45 15.67 4f 5.42 10.23 16.88 Sorafenib 5.84 9.63 7.56 -
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its structural characteristics enhance its interaction with microbial targets .
- Neuropharmacological Applications :
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving appropriate precursors. Recent studies emphasize the use of high-pressure techniques to enhance yield and efficiency in synthesis .
Case Studies and Research Findings
- High Pressure-Assisted Synthesis : A study demonstrated an efficient method for synthesizing derivatives of the compound using high-pressure conditions which improved the reaction rate and yield significantly .
- Anticancer Screening : In vitro studies conducted on synthesized derivatives showed promising results in inhibiting cancer cell growth, with specific compounds outperforming established drugs like Sorafenib in certain assays .
- Neurokinin Receptor Antagonism : Research has highlighted the potential of these compounds to act as selective antagonists for neurokinin receptors, which could lead to new treatments for conditions associated with neurokinin signaling .
Wirkmechanismus
The mechanism of action of 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The 2-chloro-9-methyl core structure is often modified to enhance pharmacological properties. Below is a comparative analysis of derivatives and their analogs:
Key Observations :
- Substitution at Position 2 : Replacing chlorine with piperazine (romaciclib) or thione groups shifts biological activity from analgesic/dopaminergic to anticancer or neurotherapeutic applications .
- Methyl Group at Position 9 : The 9-methyl group is conserved across many derivatives, suggesting its role in stabilizing the fused ring system or modulating receptor interactions .
Biologische Aktivität
2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chloro group and a methyl group on the imidazoquinoline framework. Its molecular formula is with a molecular weight of approximately 206.67 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazoquinoline, including this compound, exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | 0.25 | Staphylococcus aureus |
| Other derivatives | 0.22 - 0.25 | Various pathogens |
The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit the growth of pathogenic bacteria effectively. Studies have shown that it can prevent biofilm formation in Staphylococcus aureus, which is crucial for treating infections associated with biofilms .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays.
Case Study: Cytotoxicity Assessment
In vitro studies on human colon cancer cell lines (HCT 15) revealed an IC50 value of 0.026 μg/mL for this compound, demonstrating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data
| Compound | IC50 (μg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | 0.026 | HCT 15 |
| Doxorubicin | 0.023 | HCT 15 |
| Cisplatin | 1.482 | HCT 15 |
This data suggests that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazoquinolines have also been explored. The chloro group in the compound enhances its activity against inflammatory pathways.
Research Findings
Studies have indicated that derivatives of imidazoquinoline can inhibit cyclooxygenase (COX) enzymes involved in inflammation with selectivity indices significantly higher than traditional NSAIDs like celecoxib .
Table 3: COX Inhibition Data
| Compound | COX Inhibition (%) | Selectivity Index |
|---|---|---|
| This compound | High | >175 |
| Celecoxib | Moderate | 31.52 |
Q & A
Q. Q1. What synthetic methodologies are commonly used to prepare 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline?
Methodological Answer: The compound is synthesized via two primary routes:
Condensation with cyclic amines : Reacting 2-chloroimidazoquinoline intermediates (e.g., 2-chloro-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline) with cyclic amines (e.g., piperidine, morpholine) under reflux conditions. Solvents like dimethylformamide (DMF) and acid scavengers (triethylamine) are used, with temperatures ranging from 100–150°C .
Reductive cyclization : Quinolin-8-yl-carboxamide intermediates undergo hydrogenation in glacial acetic acid with platinum oxide catalysts to form the imidazoquinoline core .
Key Variables : Reaction time, molar ratios (amine:chloroimidazoquinoline ≈ 2–20:1), and catalyst choice (e.g., PtO₂ for reductive steps) .
Q. Q2. How is structural characterization performed for derivatives of this compound?
Methodological Answer: Characterization involves:
Q. Q3. What pharmacological screening models are used to evaluate its analgesic activity?
Methodological Answer:
- Phenyl-p-quinone writhing assay : Subcutaneous administration in mice (20 mg/kg) 30 minutes before phenylquinone injection. Efficacy is quantified via % inhibition of writhing (e.g., 68% inhibition for 2-(1-piperidinyl) derivatives) .
- Dose-response studies : Effective doses range from 0.01–100 mg/kg/day, with optimal analgesia at 25 mg/kg/day .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., substituents at position 2) impact biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Piperidine/pyrrolidine substituents : Enhance analgesic activity (e.g., 2-(1-piperidinyl) derivatives show 68% inhibition vs. 31% for 2-(4-piperidinyl)) due to increased lipophilicity and receptor binding .
- Electron-withdrawing groups (e.g., Cl, CF₃) : Improve metabolic stability but may reduce solubility .
- Experimental Design : Synthesize analogs via targeted substitutions (e.g., alkylation, acylation) and compare IC₅₀ values in bioassays .
Q. Q5. How can discrepancies between in vitro and in vivo efficacy data be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution. For example, poor oral absorption may explain lower in vivo activity despite high in vitro potency .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., N-demethylation or oxidation products) .
- Species-specific differences : Compare murine vs. human liver microsome stability to adjust dosing regimens .
Q. Q6. What analytical methods are recommended for purity assessment and impurity profiling?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Mobile phases: acetonitrile/water (0.1% TFA) gradients. Retention times and peak areas quantify impurities (<0.1% threshold) .
- Chiral chromatography : Resolve enantiomers (e.g., (5R)-methylamino derivatives) using amylose-based columns .
- X-ray crystallography : Confirm stereochemistry (e.g., crystal structures of imidazo[4,5-c]quinoline analogs) .
Q. Q7. What strategies mitigate synthetic challenges in scaling up production?
Methodological Answer:
- Solvent optimization : Replace DMF with greener alternatives (e.g., ethanol/water mixtures) to reduce toxicity .
- Catalyst recycling : Use supported Pt catalysts in reductive cyclization to lower costs .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy to minimize side products .
Q. Q8. How are geometric and optical isomers separated and characterized?
Methodological Answer:
- Diastereomeric salt formation : Resolve racemates using chiral acids (e.g., tartaric acid) .
- Preparative chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm absolute configurations (e.g., (5R)-methylamino vs. (5S)) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
